TPSA and Hydrogen-Bond Capacity: 8-Amino-2,2-dimethylchroman-4-ol vs. 2,2-Dimethylchroman-4-ol
The presence of the 8-amino group on the target compound more than doubles the topological polar surface area (TPSA) relative to the non-aminated comparator 2,2-dimethylchroman-4-ol (CAS 71649-83-7), while also increasing hydrogen-bond acceptor count from 2 to 3 and donor count from 1 to 2 . This structural difference is a primary driver of aqueous solubility and target-binding capacity, making the two compounds functionally non-interchangeable in any assay or synthesis where polarity matters.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donors/Acceptors |
|---|---|
| Target Compound Data | TPSA 55.48 Ų; H-Acceptors 3; H-Donors 2 |
| Comparator Or Baseline | 2,2-Dimethylchroman-4-ol (CAS 71649-83-7): TPSA 29.46 Ų; H-Acceptors 2; H-Donors 1 |
| Quantified Difference | TPSA increase of 26.02 Ų (+88%); gain of 1 H-acceptor and 1 H-donor |
| Conditions | Computed physicochemical properties from vendor technical datasheets (Leyan for target; ChemSrc for comparator) |
Why This Matters
A TPSA below ~60 Ų is generally required for blood-brain barrier penetration, while values above ~140 Ų are associated with poor oral absorption; the target compound's TPSA of 55.48 sits within the CNS-accessible window but with significantly greater polarity than the non-aminated comparator, enabling different pharmacokinetic and solubility profiles that directly influence procurement decisions for neuroscience or oral-drug programs.
